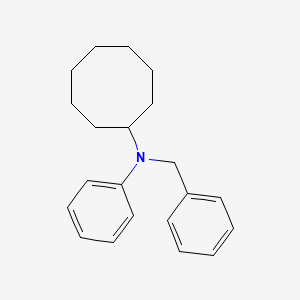N-Benzyl-N-phenyl-cyclooctanamine
CAS No.: 13310-08-2
Cat. No.: VC18758552
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13310-08-2 |
|---|---|
| Molecular Formula | C21H27N |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-benzyl-N-phenylcyclooctanamine |
| Standard InChI | InChI=1S/C21H27N/c1-2-8-14-20(15-9-3-1)22(21-16-10-5-11-17-21)18-19-12-6-4-7-13-19/h4-7,10-13,16-17,20H,1-3,8-9,14-15,18H2 |
| Standard InChI Key | SVTGBGYFDUANNS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-N-phenyl-cyclooctanamine features a cyclooctane ring fused to an amine group, which is further substituted with benzyl (C₆H₅CH₂) and phenyl (C₆H₅) moieties. The IUPAC name is N-benzyl-N-phenylcyclooctanamine, and its SMILES representation is C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 . The eight-membered cyclooctane ring adopts a boat-chair conformation, contributing to steric hindrance and influencing reactivity .
Table 1: Key Physicochemical Properties
Spectroscopic and Computational Data
-
Topological Polar Surface Area: 3.2 Ų, indicating low polarity .
-
Hydrogen Bonding: One hydrogen bond donor and one acceptor, typical of secondary amines .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via alkylation of cyclooctanamine with benzyl and phenyl halides under basic conditions. Alternative methods include reductive amination using cyclooctanone, benzylamine, and phenylamine precursors . A optimized protocol reported by Zibo Hangyu Biotechnology uses zinc and trimethylsilyl chloride (TMSCl) in N-methyl-2-pyrrolidone (NMP) at 90°C, achieving a 73% yield.
| Supplier | Purity | Application |
|---|---|---|
| Dayang Chem (Hangzhou) Co., Ltd. | 90–98% | Pharmaceuticals, agrochemicals |
| Zibo Hangyu Biotechnology | 99% | Polymer monomers, surfactants |
| Weifang Yangxu Group | 99% | Research intermediates |
Purification and Quality Control
Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Suppliers employ HPLC and NMR for quality assurance .
Applications in Science and Industry
Pharmaceutical Intermediates
N-Benzyl-N-phenyl-cyclooctanamine serves as a precursor for antifungal agents and neuromodulators. Its structural similarity to donepezil (an acetylcholinesterase inhibitor) suggests potential in Alzheimer’s disease therapeutics, though direct evidence remains unexplored .
Materials Science
The compound’s rigid cyclooctane ring and aromatic groups make it suitable for high-performance polymer synthesis. It enhances thermal stability in polyamides and polyurethanes.
Agrochemicals
As a surfactant intermediate, it improves pesticide formulations' adhesion and bioavailability. Suppliers highlight its role in herbicides and insecticides .
Pharmacological and Biological Significance
Enzymatic Interactions
While no direct studies exist, analogs like N-benzyl piperidines exhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE) inhibition . Molecular docking studies suggest the cyclooctane ring could occupy hydrophobic enzyme pockets, while the benzyl group engages in π-π stacking .
Recent Advances and Future Directions
Chemical Probes
A 2025 study used biotinylated analogs for target identification in drug discovery, leveraging click chemistry (e.g., tetrazine ligation) to map protein interactions .
Computational Modeling
Density functional theory (DFT) simulations predict reactivity at the amine site, guiding derivatization for enhanced bioactivity.
Sustainable Synthesis
Catalytic hydrogenation and flow chemistry approaches aim to reduce waste and improve scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume